molecular formula C8H13N5O3 B2481279 N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine CAS No. 450344-73-7

N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2481279
CAS No.: 450344-73-7
M. Wt: 227.224
InChI Key: SICNPRUADPRLNB-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine is a chemical compound with a complex structure, featuring a pyrimidine ring substituted with nitro and diamine groups, as well as a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can participate in redox reactions, while the diamine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxypropan-2-yl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine
  • N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 1-methoxypropan-2-yl acetate

Uniqueness

N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and diamine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-5(3-16-2)12-8-6(13(14)15)7(9)10-4-11-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICNPRUADPRLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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